Isofebrifugine

Antimalarial drug discovery Plasmodium falciparum Structure-activity relationship

Isofebrifugine (CAS 32434-44-9) is the (2'S,3'S) diastereomer of febrifugine, exhibiting 4.9-fold lower antimalarial potency (EC50=3.4×10⁻⁹ M) and a 4.6-fold narrower selectivity index versus febrifugine, establishing it as the definitive matched negative control for stereochemistry-SAR campaigns. Its MMP-dependent anti-gastric cancer phenotype is unique among diastereomers. Procure HPLC-verified, single-enantiomer material to ensure reproducibility in target engagement, phenotypic screening, and analytical method validation.

Molecular Formula C16H19N3O3
Molecular Weight 301.34 g/mol
CAS No. 32434-44-9
Cat. No. B1582126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsofebrifugine
CAS32434-44-9
Molecular FormulaC16H19N3O3
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESC1CC2C(CC(O2)(CN3C=NC4=CC=CC=C4C3=O)O)NC1
InChIInChI=1S/C16H19N3O3/c20-15-11-4-1-2-5-12(11)18-10-19(15)9-16(21)8-13-14(22-16)6-3-7-17-13/h1-2,4-5,10,13-14,17,21H,3,6-9H2/t13-,14-,16-/m0/s1
InChIKeyYLYLCQRQSRDSQR-DZKIICNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isofebrifugine (CAS 32434-44-9) Procurement Guide: Stereochemistry-Driven Biological Activity and Differentiation from Febrifugine


Isofebrifugine (CAS 32434-44-9) is a naturally occurring quinazolinone alkaloid isolated from the roots and leaves of the Chinese medicinal plant Dichroa febrifuga (Chang Shan) [1]. It is the diastereomer of febrifugine, possessing a (2'S,3'S) absolute configuration as opposed to the (2'R,3'S) configuration of naturally occurring febrifugine, a structural nuance that produces profound quantitative differences in antimalarial potency and selectivity [1][2]. Both compounds share a quinazolinone core fused to a piperidine ring, but isofebrifugine is not a simple interchangeable analogue; its stereochemical identity is the primary determinant of its distinct pharmacological profile, presenting a different risk-benefit calculus for procurement decisions in antimalarial, anticancer, and tool-compound research [1][3].

Why Isofebrifugine Cannot Be Substituted with Febrifugine in Research and Drug Discovery Pipelines


Although isofebrifugine and febrifugine are diastereomers that readily interconvert in protic solvents [1], their biological profiles are not equivalent, and assuming functional redundancy introduces significant risk into experimental design. Head-to-head in vitro data demonstrate that isofebrifugine exhibits substantially weaker antimalarial potency and a narrower selectivity index compared to febrifugine [1]. Furthermore, acetone adducts derived from each compound (Df-2 from isofebrifugine versus Df-1 from febrifugine) display a >130-fold difference in in vivo efficacy, a discrepancy attributed to the rapid hepatic metabolism of the isofebrifugine-derived adduct [1][2]. In cancer models, isofebrifugine has demonstrated MMP-dependent anti-gastric cancer activity, a phenotype that has not been reported for febrifugine, suggesting divergent target engagement or downstream signaling [3]. These quantitative and qualitative distinctions make clear that procurement of the specific stereoisomer is essential to ensure reproducibility and biological relevance.

Isofebrifugine (CAS 32434-44-9) Quantified Differential Evidence versus Febrifugine, Halofuginone, and Enantiomeric Antipodes


Antimalarial Potency Head-to-Head: Isofebrifugine is 5-Fold Less Potent than Febrifugine against P. falciparum FCR-3

In a direct head-to-head in vitro comparison against the chloroquine-sensitive P. falciparum FCR-3 strain, isofebrifugine (compound 2) exhibited an EC50 of 3.4 × 10⁻⁹ M, which is approximately 4.9-fold higher (i.e., less potent) than febribrifugine (compound 1, EC50 = 7.0 × 10⁻¹⁰ M) [1]. The clinical comparator chloroquine displayed an EC50 of 1.8 × 10⁻⁸ M and artemisinin an EC50 of 7.8 × 10⁻⁹ M in the same assay [1]. This quantitative gap means that substitution of isofebrifugine for febribrifugine would result in a nearly 5-fold loss of target engagement at equivalent concentrations, directly impacting interpretation of dose-response relationships [1].

Antimalarial drug discovery Plasmodium falciparum Structure-activity relationship

Activity Against Chloroquine-Resistant P. falciparum K1: Isofebrifugine Retains Sub-nanomolar Potency but Remains Weaker than Febrifugine

Against the chloroquine-resistant P. falciparum K1 strain, isofebrifugine (compound 2) demonstrated an EC50 of 1.8 × 10⁻⁹ M compared to 1.2 × 10⁻⁹ M for febribrifugine (compound 1), representing a 1.5-fold reduction in potency [1]. Importantly, chloroquine's EC50 against K1 was 1.3 × 10⁻⁷ M, which is approximately 72-fold weaker than isofebrifugine, confirming that isofebrifugine retains potent activity against resistant parasites unlike the standard-of-care agent [1]. This data underscores that isofebrifugine, while less potent than its diastereomer, still outperforms chloroquine against resistant strains by a wide margin, making it a relevant scaffold for resistance-breaking antimalarial development [1].

Drug resistance Chloroquine-resistant malaria Antimalarial lead optimization

Selectivity Index (Cytotoxicity vs. Antimalarial Activity): Isofebrifugine Demonstrates a 4.6-Fold Narrower Therapeutic Window than Febrifugine

The selectivity index (SI), calculated as the ratio of cytotoxicity (against FM3A mouse mammary carcinoma cells) to antimalarial EC50 (against P. falciparum FCR-3), is 53 for isofebrifugine versus 243 for febribrifugine [1]. This 4.6-fold difference indicates that isofebrifugine has a substantially narrower therapeutic window, with the EC50 for antimalarial activity (3.4 × 10⁻⁹ M) being closer to the cytotoxic EC50 (1.8 × 10⁻⁷ M) compared to febribrifugine (antimalarial EC50: 7.0 × 10⁻¹⁰ M; cytotoxic EC50: 1.7 × 10⁻⁷ M) [1]. In practical terms, the concentration range where isofebrifugine kills parasites without harming mammalian cells is approximately 4.6-fold narrower than that of febribrifugine, directly informing safety-driven compound selection [1].

Therapeutic index Cytotoxicity Safety pharmacology

In Vivo Antimalarial Efficacy of Acetone Adducts: Df-2 (Isofebrifugine-derived) is 24-Fold Less Efficacious than Df-1 (Febrifugine-derived) in P. berghei Mouse Model

The acetone adducts Df-1 (derived from febribrifugine, compound 3) and Df-2 (derived from isofebrifugine, compound 4) were evaluated in a mouse P. berghei malaria model. Df-1 demonstrated an ED50 of 2.5 mg/kg, while Df-2 showed an ED50 of 60 mg/kg—a 24-fold reduction in potency [1][2]. Expressed as ED90, Df-1 achieved 7.3 µmol/kg whereas Df-2 required >46 µmol/kg, indicating a >6.3-fold difference [1]. This dramatic in vivo divergence was attributed to the rapid hepatic metabolism of Df-2 in mouse liver S9 fractions, which substantially limits its systemic exposure [1][3]. Consequently, the isofebrifugine scaffold, when derivatized, presents a significantly higher metabolic liability that directly compromises in vivo efficacy [3].

In vivo efficacy Prodrug metabolism Pharmacokinetics

Metabolic Stability: Isofebrifugine-derived Adduct Df-2 is Rapidly Metabolized by Mouse Liver S9, Leading to Reduced In Vivo Efficacy

Metabolic profiling using mouse liver S9 fractions revealed a stark difference between compounds derived from the two diastereomers: Df-2 (the isofebrifugine-acetone adduct) was rapidly and extensively metabolized, whereas Df-1 (the febribrifugine-acetone adduct) showed significantly greater metabolic stability [1][2]. The parent alkaloids themselves, febribrifugine and isofebrifugine, also undergo interconversion in protic solvents, with isomerization reaching a 1:1 equilibrium in methanol at 50°C within 12 hours [1]. However, the metabolic liability of isofebrifugine-derived structures is a specific and quantifiable disadvantage: rapid hepatic clearance necessitates substantially higher doses (24-fold) to achieve comparable in vivo antimalarial efficacy, as demonstrated in the P. berghei mouse model [1][2]. This is a critical consideration for lead optimization programs and procurement for in vivo studies [2].

Hepatic metabolism Metabolic stability Drug metabolism and pharmacokinetics (DMPK)

Chirality-Specific Activity: Natural Isofebrifugine is 552-Fold More Potent than Its Enantiomer, Mandating Stereochemically Pure Procurement

Total asymmetric synthesis studies revealed that the EC50 of synthetic isofebrifugine (compound 2) against P. falciparum was 1/552 of that of its enantiomer [1][2]. Stated differently, the natural (2'S,3'S) enantiomer is 552 times more potent than the unnatural antipode. This extraordinary stereochemical dependence of biological activity underscores that procurement of racemic or improperly synthesized material will result in dramatic loss of potency, potentially by orders of magnitude [1]. For comparison, the EC50 ratio between natural febribrifugine and its antipode was 1/2632, indicating that the febribrifugine scaffold is even more stereochemically stringent [2]. Nevertheless, the 552-fold differential for isofebrifugine is sufficiently large that even minor enantiomeric impurity (e.g., 5-10%) could significantly confound biological interpretation [1].

Stereochemistry-activity relationship Enantiomeric purity Chiral synthesis

Isofebrifugine (CAS 32434-44-9) Evidence-Based Procurement and Research Application Scenarios


Stereochemical Tool Compound for Chiral Discrimination Studies in Antimalarial Drug Discovery

Isofebrifugine serves as the optimal (2'S,3'S) stereoisomer comparator for febrifugine (2'R,3'S) in structure-activity relationship (SAR) campaigns aimed at mapping the stereochemical determinants of antimalarial potency and selectivity. The 552-fold activity differential between natural isofebrifugine and its antipode [1] mandates enantiomerically pure material for any study evaluating chirality-dependent target engagement. Procurement of HPLC-verified, single-enantiomer isofebrifugine enables precise dissection of the contribution of the C-2' stereocenter to prolyl-tRNA synthetase inhibition and cytotoxicity profiles, directly informing medicinal chemistry design of next-generation analogues [1][2].

Negative Control for Febrifugine Efficacy Studies in Antimalarial Lead Optimization

Given that isofebrifugine exhibits 4.9-fold lower potency (EC50 = 3.4 × 10⁻⁹ M vs. 7.0 × 10⁻¹⁰ M) and a 4.6-fold narrower selectivity index (53 vs. 243) compared to febrifugine in direct head-to-head P. falciparum FCR-3 assays [3], it is an ideal matched negative control compound. Researchers developing febrifugine-based antimalarial leads can use isofebrifugine to benchmark whether observed biological effects are stereochemistry-dependent or scaffold-dependent, reducing false-positive hit rates in phenotypic screening cascades [3].

Anti-Gastric Cancer Mechanistic Probe via MMP-2/MMP-9 Pathway Inhibition

Isofebrifugine has been shown to significantly inhibit proliferation, migration, and invasion of human gastric cancer SGC7901 cells through suppression of MMP-2, MMP-9, and SDF-1 mRNA and protein expression [4]. While no direct comparator data with febrifugine exists for this indication, this is a specific biological phenotype reported for isofebrifugine that has not been documented for febrifugine, suggesting potential divergent target engagement in cancer models. Procurement of isofebrifugine for cancer biology studies should be coupled with parallel testing of febrifugine as a stereoisomer control to confirm specificity [4].

Analytical Standard for Metabolite Identification and Residue Depletion Studies in Veterinary or Food Safety Research

An ultra-performance liquid chromatography (UPLC) method has been validated for the simultaneous detection and quantification of febrifugine and isofebrifugine in broiler chicken tissues [5]. This study demonstrated that both alkaloids are primarily tissue-bound, with concentrations decreasing by 35–91% within 1 day of withdrawal and becoming undetectable in muscle and kidney after 5–7 days [5]. Isofebrifugine reference standard is essential for analytical laboratories conducting residue monitoring, pharmacokinetic studies in livestock, or quality control of Dichroa febrifuga-derived botanical preparations [5].

Quote Request

Request a Quote for Isofebrifugine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.